Adefovir-d4 diphosphate (triethylamine) Adefovir-d4 diphosphate (triethylamine)
Brand Name: Vulcanchem
CAS No.:
VCID: VC16676570
InChI: InChI=1S/C8H14N5O10P3.C6H15N/c9-7-6-8(11-3-10-7)13(4-12-6)1-2-21-5-24(14,15)22-26(19,20)23-25(16,17)18;1-4-7(5-2)6-3/h3-4H,1-2,5H2,(H,14,15)(H,19,20)(H2,9,10,11)(H2,16,17,18);4-6H2,1-3H3/i1D2,2D2;
SMILES:
Molecular Formula: C14H29N6O10P3
Molecular Weight: 538.36 g/mol

Adefovir-d4 diphosphate (triethylamine)

CAS No.:

Cat. No.: VC16676570

Molecular Formula: C14H29N6O10P3

Molecular Weight: 538.36 g/mol

* For research use only. Not for human or veterinary use.

Adefovir-d4 diphosphate (triethylamine) -

Molecular Formula C14H29N6O10P3
Molecular Weight 538.36 g/mol
IUPAC Name [2-(6-aminopurin-9-yl)-1,1,2,2-tetradeuterioethoxy]methyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid;N,N-diethylethanamine
Standard InChI InChI=1S/C8H14N5O10P3.C6H15N/c9-7-6-8(11-3-10-7)13(4-12-6)1-2-21-5-24(14,15)22-26(19,20)23-25(16,17)18;1-4-7(5-2)6-3/h3-4H,1-2,5H2,(H,14,15)(H,19,20)(H2,9,10,11)(H2,16,17,18);4-6H2,1-3H3/i1D2,2D2;
Standard InChI Key CMMZUURGSBCDLQ-PBCJVBLFSA-N
Isomeric SMILES [2H]C([2H])(C([2H])([2H])OCP(=O)(O)OP(=O)(O)OP(=O)(O)O)N1C=NC2=C(N=CN=C21)N.CCN(CC)CC
Canonical SMILES CCN(CC)CC.C1=NC(=C2C(=N1)N(C=N2)CCOCP(=O)(O)OP(=O)(O)OP(=O)(O)O)N

Synthesis and Purification

The synthesis of adefovir-d4 diphosphate involves a multi-step process starting from non-deuterated adefovir:

  • Deuteration: Adefovir undergoes hydrogen-deuterium exchange at the ethoxy group using deuterated solvents (e.g., D2O) and catalysts like palladium on carbon .

  • Phosphorylation: The deuterated intermediate is phosphorylated using POCl3 in a dimethylformamide (DMF) medium, followed by hydrolysis to yield the diphosphate .

  • Salt Formation: The diphosphate is converted to its triethylamine salt by reaction with triethylamine in anhydrous methanol, enhancing solubility for biological assays .

Purification employs high-performance liquid chromatography (HPLC) with a C18 column and a mobile phase of acetonitrile/ammonium acetate buffer (pH 5.0) . The final product typically achieves >98% purity, verified by liquid chromatography-mass spectrometry (LC-MS) .

Research Applications

Metabolic Pathway Analysis

Adefovir-d4 diphosphate is widely used to study nucleotide metabolism in HBV-infected hepatocytes. Deuterium labeling enables quantification of intracellular phosphorylation rates using LC-MS/MS, revealing insights into drug activation kinetics .

Table 2: Key Research Findings Using Adefovir-d4 Diphosphate

Study FocusMethodologyKey OutcomeSource
Phosphorylation EfficiencyLC-MS/MS of hepatocyte lysates62% conversion to active metabolite
Drug-Drug InteractionsCo-administration with tenofovirNo significant metabolic interference
Resistance MutationsHBV polymerase sequencingrtN236T mutation reduces binding

Proteomics and Enzyme Kinetics

The compound serves as a substrate for phosphotransferase assays, quantifying enzyme activity in viral replication complexes. Deuterium labeling minimizes background noise in mass spectrometry-based assays .

SupplierPurityPrice (per mg)Lead Time
Chemsky International>98%$4802 weeks
Energy Chemical>95%$3103 weeks
BOC Sciences>99%$5204 weeks

Future Directions

Ongoing research explores adefovir-d4 diphosphate’s utility in:

  • Combination Therapies: Synergistic effects with entecavir or tenofovir.

  • Zoonotic Viruses: Activity against avian hepatitis viruses .

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